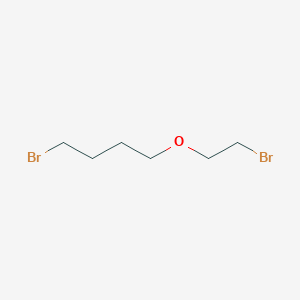
Butane, 1-bromo-4-(2-bromoethoxy)-
描述
Butane, 1-bromo-4-(2-bromoethoxy)-, also known as BBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BBE is a halogenated ether that contains two bromine atoms and an ethoxy group. It is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform. BBE is a versatile compound that can be synthesized using various methods, and it has been studied extensively for its biochemical and physiological effects. In
作用机制
The mechanism of action of Butane, 1-bromo-4-(2-bromoethoxy)- is not well understood, but it is believed to involve the covalent modification of cysteine residues in proteins. Butane, 1-bromo-4-(2-bromoethoxy)- contains two electrophilic bromine atoms that can react with the thiol group of cysteine residues in proteins, forming a covalent bond. This covalent modification can alter the structure and function of the protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Butane, 1-bromo-4-(2-bromoethoxy)- has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to covalently modify cysteine residues in proteins, leading to changes in protein structure and function. This can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
实验室实验的优点和局限性
Butane, 1-bromo-4-(2-bromoethoxy)- has several advantages for lab experiments. It is a versatile compound that can be synthesized using various methods, and it is readily available from chemical suppliers. Butane, 1-bromo-4-(2-bromoethoxy)- is soluble in organic solvents, making it easy to handle in the lab. Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to have antitumor and antiviral activities, making it a useful tool for cancer and virology research. However, Butane, 1-bromo-4-(2-bromoethoxy)- also has some limitations. It is a toxic compound that should be handled with care, and it can react with other compounds in the lab, leading to unwanted side reactions.
未来方向
There are several future directions for Butane, 1-bromo-4-(2-bromoethoxy)- research. One area of research is the development of Butane, 1-bromo-4-(2-bromoethoxy)- derivatives with improved selectivity and potency for cancer and viral targets. Another area of research is the use of Butane, 1-bromo-4-(2-bromoethoxy)- as a tool to study protein structure and function. Butane, 1-bromo-4-(2-bromoethoxy)- can be used to covalently modify specific cysteine residues in proteins, allowing researchers to study the effects of this modification on protein function. Additionally, Butane, 1-bromo-4-(2-bromoethoxy)- can be used to study the role of cysteine residues in disease processes. Overall, Butane, 1-bromo-4-(2-bromoethoxy)- is a promising compound with many potential applications in scientific research.
科学研究应用
Butane, 1-bromo-4-(2-bromoethoxy)- has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a solvent in chromatography, and as a probe in biological studies. Butane, 1-bromo-4-(2-bromoethoxy)- has been shown to have antitumor and antiviral activities, and it has been studied for its potential use in cancer therapy. Butane, 1-bromo-4-(2-bromoethoxy)- has also been used as a tool to study the structure and function of proteins, as it can covalently modify cysteine residues in proteins.
属性
IUPAC Name |
1-bromo-4-(2-bromoethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O/c7-3-1-2-5-9-6-4-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBFBPJKGLUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499044 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-bromoethoxy)butane | |
CAS RN |
39616-54-1 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




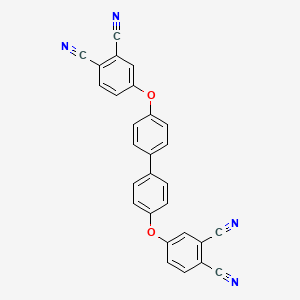
![2-Methyl-1-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3052138.png)
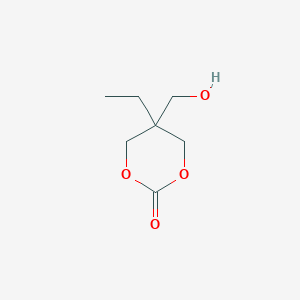




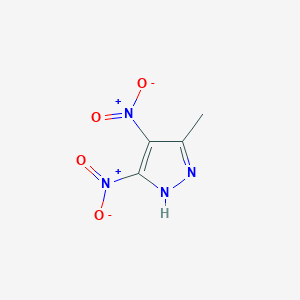
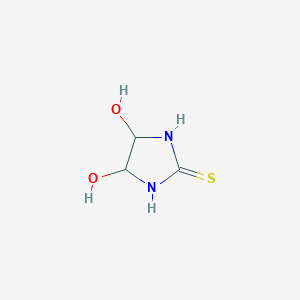
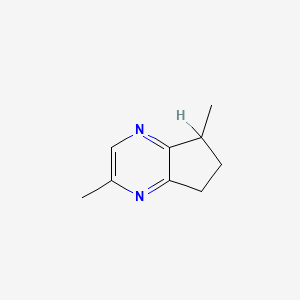
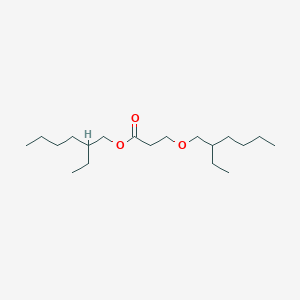
![Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3052157.png)
![3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052159.png)